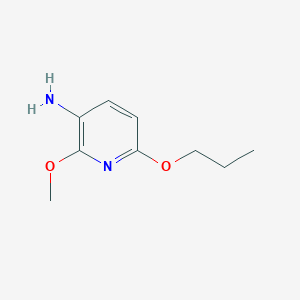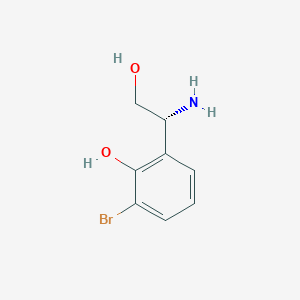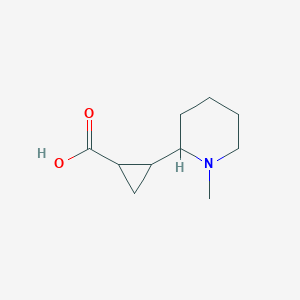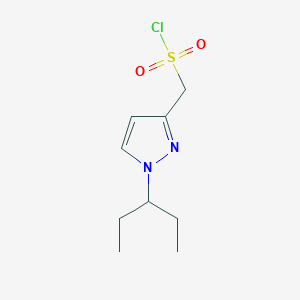
(1-(Pentan-3-yl)-1h-pyrazol-3-yl)methanesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(Pentan-3-yl)-1h-pyrazol-3-yl)methanesulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides These compounds are known for their reactivity and are often used as intermediates in organic synthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Pentan-3-yl)-1h-pyrazol-3-yl)methanesulfonyl chloride typically involves the reaction of (1-(Pentan-3-yl)-1h-pyrazol-3-yl)methanol with a sulfonyl chloride reagent. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or chloroform and are conducted at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction parameters and can improve the yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances the safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(1-(Pentan-3-yl)-1h-pyrazol-3-yl)methanesulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl hydride using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Although less common, the compound can undergo oxidation to form sulfonic acids under strong oxidative conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride
Oxidizing Agents: Strong oxidizers like potassium permanganate
Major Products
Sulfonamides: Formed by reaction with amines
Sulfonate Esters: Formed by reaction with alcohols
Sulfonothioates: Formed by reaction with thiols
Aplicaciones Científicas De Investigación
(1-(Pentan-3-yl)-1h-pyrazol-3-yl)methanesulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (1-(Pentan-3-yl)-1h-pyrazol-3-yl)methanesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various synthetic applications to introduce the sulfonyl group into other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used.
Comparación Con Compuestos Similares
Similar Compounds
- (1-(Pentan-3-yl)-1h-pyrazol-3-yl)methanesulfonic acid
- (1-(Pentan-3-yl)-1h-pyrazol-3-yl)methanesulfonamide
- (1-(Pentan-3-yl)-1h-pyrazol-3-yl)methanesulfonate esters
Uniqueness
(1-(Pentan-3-yl)-1h-pyrazol-3-yl)methanesulfonyl chloride is unique due to its combination of the pentan-3-yl group and the pyrazolyl moiety, which imparts specific reactivity and properties. This makes it a valuable intermediate in organic synthesis, particularly in the development of new pharmaceuticals and specialty chemicals.
Propiedades
Fórmula molecular |
C9H15ClN2O2S |
|---|---|
Peso molecular |
250.75 g/mol |
Nombre IUPAC |
(1-pentan-3-ylpyrazol-3-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C9H15ClN2O2S/c1-3-9(4-2)12-6-5-8(11-12)7-15(10,13)14/h5-6,9H,3-4,7H2,1-2H3 |
Clave InChI |
BWKCZIWPAVYHBO-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)N1C=CC(=N1)CS(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


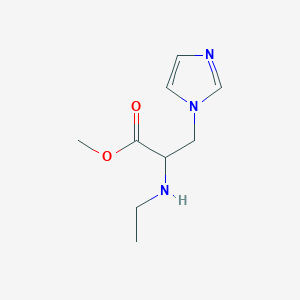
![3-Bromo-7-cyclopropylimidazo[1,2-a]pyridine](/img/structure/B13623979.png)


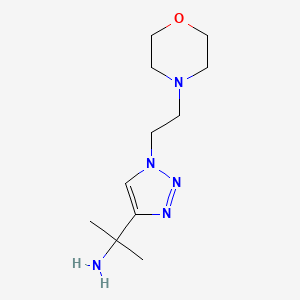
![3-(Benzo[b]thiophen-3-yl)propanal](/img/structure/B13623999.png)
![[4-(2-Methoxypropan-2-yl)phenyl]methanamine](/img/structure/B13624001.png)
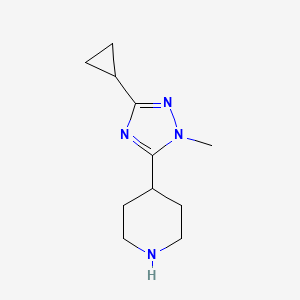

![3-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-(methylamino)propanamide](/img/structure/B13624009.png)
